molecular formula C13H17NO3 B13898887 Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Cat. No.: B13898887
M. Wt: 235.28 g/mol
InChI Key: WIIXQDNCFGJHFM-LLVKDONJSA-N
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Description

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate (CAS: 2865073-27-2) is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a benzyl ester group at the 1-position, a hydroxyl group at the (3R)-position, and two methyl groups at the 2,2-positions. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3/t11-/m1/s1

InChI Key

WIIXQDNCFGJHFM-LLVKDONJSA-N

Isomeric SMILES

CC1([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C

Canonical SMILES

CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3R)-3-hydroxy-2,2-dimethyl-azetidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Azetidine-based compounds are valued for their strained ring systems, which enhance binding affinity in drug design. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity/Use
Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate 2865073-27-2 C₁₅H₁₉NO₃ 261.32 3R-hydroxy, 2,2-dimethyl azetidine, benzyl ester Pharmaceutical intermediate (inferred)
Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate 2639187-79-2 C₁₅H₂₁NO₃ 275.33 3-(2-hydroxy-2-methylpropyl) azetidine Pharmaceutical intermediate
(3R,4R)-4-Benzoyloxy-3-(tert-butyldimethylsilyloxyethyl)azetidin-2-one 94944-10-2 C₁₈H₂₅NO₄Si 363.48 Benzoyloxy, tert-butyldimethylsilyloxyethyl Intermediate in β-lactam synthesis
  • Structural Differences :

    • The target compound features a 2,2-dimethyl substitution on the azetidine ring, which increases steric hindrance compared to the 2-hydroxy-2-methylpropyl side chain in the analog. This difference may influence solubility and metabolic stability .
    • The tert-butyldimethylsilyl (TBS) group in the compound provides steric protection for hydroxyl groups during synthesis, a feature absent in the target molecule .
  • Synthetic Utility :

    • Benzyl-protected azetidines (e.g., and compounds) are common intermediates for introducing chiral centers into larger molecules, such as protease inhibitors or kinase modulators .

β-Hydroxy-β-Aryl Propanoic Acids

Compound Class Example Substituents Biological Activity
β-hydroxy-β-aryl propanoic acids 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid Anti-inflammatory (COX-2 inhibition)
  • Key Contrasts: The azetidine ring in the target compound introduces conformational restraint, unlike the flexible propanoic acid backbone. This rigidity may enhance target selectivity but reduce metabolic flexibility .

Pyrrolidine and Furanone Derivatives

Compounds like (−)-pinoresinol () and limlactone () highlight the role of stereochemistry and cyclic ethers in antioxidant activity:

  • Antioxidant Activity: − (−)-Pinoresinol (a lignan) and limlactone (a furanone) scavenge DPPH and ABTS radicals via phenolic hydroxyl groups, a mechanism absent in the target compound due to its lack of aromatic hydroxyl substituents .

Biological Activity

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a compound with notable biological activities that suggest its potential as a lead compound in drug development, particularly in antimicrobial and anticancer therapies. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in treating bacterial infections. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study involving various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The concentration required to achieve significant apoptosis was determined through serial dilution assays, revealing a dose-dependent relationship.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and functional groups. Comparative analysis with similar compounds highlights the importance of specific structural features:

Compound NameMolecular FormulaKey Features
Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylateC13H17NO3Stereoisomer with potentially different biological activity
Benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylateC12H15NO3Different methyl substitution pattern affecting activity
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylateC13H17NO4Hydroxymethyl group instead of hydroxy group

These comparisons suggest that modifications to the azetidine ring can significantly alter the compound's biological properties.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the optimization of small molecules similar to this compound for enhanced potency against cancer cell lines. The research focused on maintaining selectivity while improving on-target potency through structural modifications. The findings indicated that specific substitutions could enhance apoptotic signaling pathways in cancer cells while minimizing toxicity to normal cells .

Another investigation assessed the compound's binding affinity to various biological targets using microarray technology. Results showed promising interactions with key enzymes involved in cellular proliferation and apoptosis regulation, further supporting its potential therapeutic applications .

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